molecular formula C17H18F3N3O B2772387 N-(4,4-difluorocyclohexyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2034461-81-7

N-(4,4-difluorocyclohexyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2772387
CAS No.: 2034461-81-7
M. Wt: 337.346
InChI Key: XYVWIDBCPNFZAG-UHFFFAOYSA-N
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Description

N-(4,4-difluorocyclohexyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound characterized by its unique chemical structure, which includes a difluorocyclohexyl group, a fluorophenyl group, and a pyrazole carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of key intermediates such as 4,4-difluorocyclohexanamine and 4-fluorobenzaldehyde. These intermediates undergo a series of reactions, including condensation, cyclization, and amidation, to form the final compound. The reaction conditions often involve the use of solvents like dichloromethane, catalysts such as palladium on carbon, and reagents like sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4,4-difluorocyclohexyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(4,4-difluorocyclohexyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,4-difluorocyclohexyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to its combination of difluorocyclohexyl, fluorophenyl, and pyrazole carboxamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(4,4-difluorocyclohexyl)-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O/c1-23-15(10-14(22-23)11-2-4-12(18)5-3-11)16(24)21-13-6-8-17(19,20)9-7-13/h2-5,10,13H,6-9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVWIDBCPNFZAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NC3CCC(CC3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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